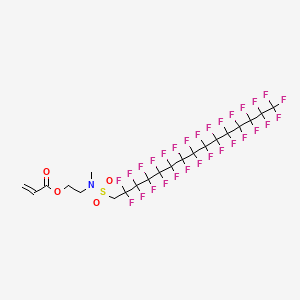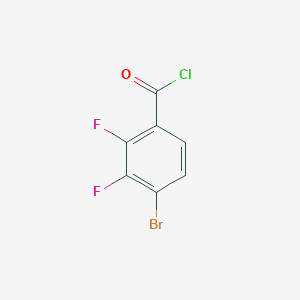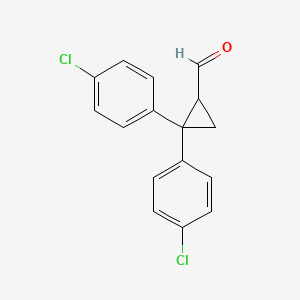
2,2-Bis(4-chlorophenyl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde is an organic compound characterized by a cyclopropane ring substituted with two 4-chlorophenyl groups and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of 4-chlorobenzyl chloride with a cyclopropane derivative under basic conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then subjected to oxidation to introduce the aldehyde functional group.
Industrial Production Methods
In an industrial setting, the production of 2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde can be scaled up using continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound under controlled conditions, ensuring high yields and purity. The use of reusable catalysts, such as Amberlyst-35, in a packed bed reactor is common in continuous-flow processes .
化学反应分析
Types of Reactions
2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: 2,2-Bis(4-chlorophenyl)cyclopropanecarboxylic acid.
Reduction: 2,2-Bis(4-chlorophenyl)cyclopropanemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving cyclopropane derivatives.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclopropane ring’s strained structure can also interact with biological molecules, influencing their activity .
相似化合物的比较
Similar Compounds
2,2-Bis(4-chlorophenyl)-1,1,1-trichloroethane (DDT): A well-known pesticide with similar chlorophenyl groups but different functional groups.
2,2-Bis(4-chlorophenyl)ethanol: A related compound with an alcohol functional group instead of an aldehyde.
4,4’-Dichlorobenzophenone: Another compound with chlorophenyl groups but a different core structure.
Uniqueness
2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity
属性
CAS 编号 |
65498-79-5 |
|---|---|
分子式 |
C16H12Cl2O |
分子量 |
291.2 g/mol |
IUPAC 名称 |
2,2-bis(4-chlorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C16H12Cl2O/c17-14-5-1-11(2-6-14)16(9-13(16)10-19)12-3-7-15(18)8-4-12/h1-8,10,13H,9H2 |
InChI 键 |
HWEKCNILHJLTPZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


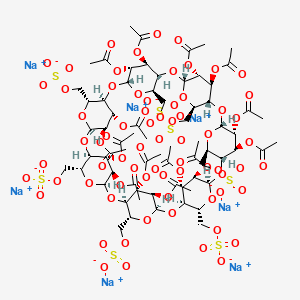
![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)
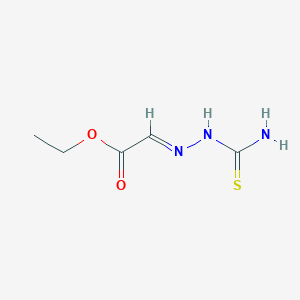
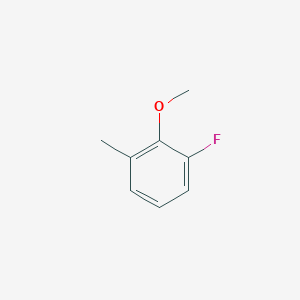
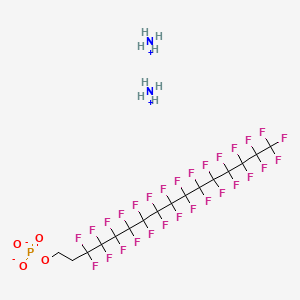
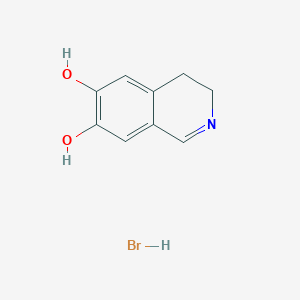

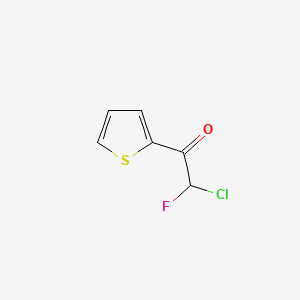
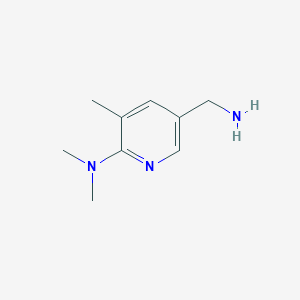
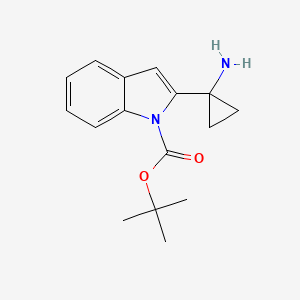
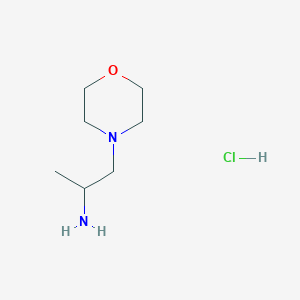
![1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12847466.png)
